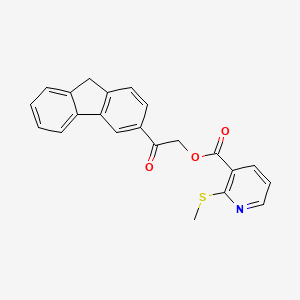
(4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a furan ring, which is further substituted with a 4-methyl-1H-imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methyl-1H-imidazole with 4-chloromethylfuran, followed by hydrolysis and subsequent boronation to yield the target compound .
Industrial Production Methods
Industrial production of (4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The imidazole moiety can be reduced to form imidazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Furanones
Reduction: Imidazolines
Substitution: Biaryl or vinyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is used as a building block for the construction of more complex molecules through cross-coupling reactions .
Biology and Medicine
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties .
Mecanismo De Acción
The mechanism of action of (4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
(4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.
(4-(4-Methyl-1H-imidazol-1-yl)thiophene-2-yl)boronic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is unique due to the presence of both a furan ring and a methyl-substituted imidazole moiety, which can confer distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H9BN2O3 |
|---|---|
Peso molecular |
191.98 g/mol |
Nombre IUPAC |
[4-(4-methylimidazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-3-11(5-10-6)7-2-8(9(12)13)14-4-7/h2-5,12-13H,1H3 |
Clave InChI |
QNKMBDNFJABDJD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CO1)N2C=C(N=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)

